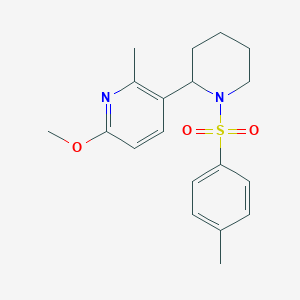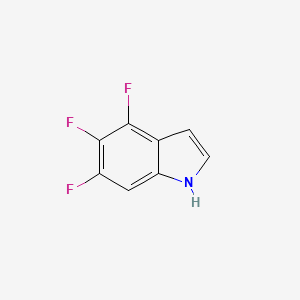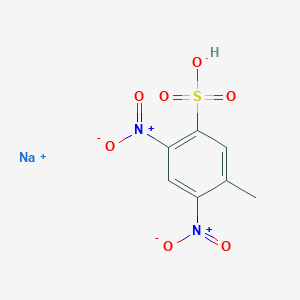
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzyloxy group at the 6th position, a bromine atom at the 5th position, and a carboxylic acid group at the 2nd position of the benzofuran ring
Méthodes De Préparation
The synthesis of 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-(Benzyloxy)benzofuran-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzofuran is coupled with a brominated benzene derivative in the presence of a palladium catalyst and a base
Analyse Des Réactions Chimiques
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic aromatic substitution reaction with an amine can yield an amino-substituted benzofuran derivative.
-
Oxidation and Reduction Reactions: : The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide. Conversely, reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Coupling Reactions: : The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the bromine atom is replaced with various aryl or alkyl groups using boronic acids and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzyloxy, bromine, or carboxylic acid groups.
Applications De Recherche Scientifique
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid has several scientific research applications:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
-
Medicine: : Derivatives of this compound are explored for their potential use as pharmaceutical agents. The presence of the benzyloxy and bromine groups can enhance the compound’s binding affinity to specific biological targets, making it a candidate for drug development.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach intracellular targets. The bromine atom can participate in halogen bonding interactions, which can further stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
6-(Benzyloxy)benzofuran-2-carboxylic acid: Lacks the bromine atom at the 5th position, which may result in different reactivity and biological activity.
5-Bromobenzofuran-2-carboxylic acid: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in the combination of the benzyloxy, bromine, and carboxylic acid groups, which confer specific chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C16H11BrO4 |
|---|---|
Poids moléculaire |
347.16 g/mol |
Nom IUPAC |
5-bromo-6-phenylmethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C16H11BrO4/c17-12-6-11-7-15(16(18)19)21-13(11)8-14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
Clé InChI |
SXYTZQMXRSOYDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C3C=C(OC3=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
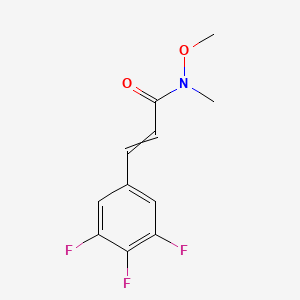
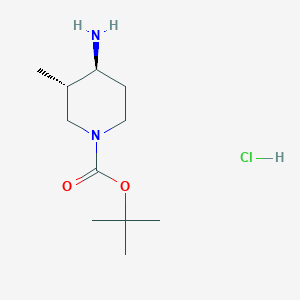


![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
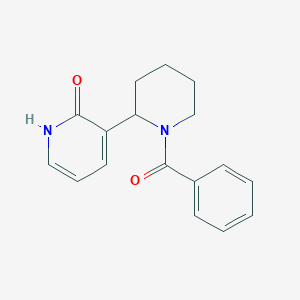
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
